Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 1027256-76-3) is a protected amino ester derivative with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . The compound features a benzoate ester core substituted at the meta-position with a tert-butoxycarbonyl (Boc)-protected aminoethyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group serves as a temporary protective group for amines during multi-step reactions .

Key properties include a purity of 95% in commercial supplies and availability in quantities ranging from 250 mg to 5 g . Its synthesis typically involves coupling reactions between methyl 3-(1-aminoethyl)benzoate derivatives and Boc-anhydride under controlled conditions.

Properties

IUPAC Name |

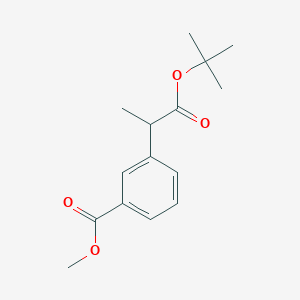

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHBITOCHSJBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Amide Coupling

A representative procedure from recent literature begins with the reaction of 3-(1-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is subsequently esterified using methyl chloride or dimethyl sulfate in a polar aprotic solvent like dichloromethane (DCM). This two-step process typically achieves yields of 65–75%.

Key reaction conditions :

One-Pot Approaches

Alternative one-pot methods reduce purification steps by combining Boc protection and esterification. For example, a mixture of 3-(1-aminoethyl)benzoic acid, Boc₂O, and methyl iodide in DMF with potassium carbonate as a base achieves simultaneous protection and methylation. Yields for this method range from 60–70%, with minor byproducts such as over-alkylated species.

Modern Flow Microreactor Systems

Flow chemistry has emerged as a superior method for synthesizing sensitive intermediates like Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate. Microreactors enhance heat and mass transfer, enabling precise control over exothermic reactions.

Continuous Boc Protection

In a flow microreactor system, 3-(1-aminoethyl)benzoic acid and Boc₂O are dissolved in THF and pumped through a reactor at 25°C with a residence time of 10 minutes. The Boc-protected intermediate is then mixed with methyl chloroformate in a second reactor module at 50°C, yielding the target compound in 85–90% purity after inline quenching and extraction.

Advantages over batch processes :

Solvent Optimization in Flow

Recent studies compare solvents for flow synthesis:

| Solvent | Yield (%) | Purity (%) | Reaction Time (min) |

|---|---|---|---|

| THF | 88 | 92 | 20 |

| DCM | 82 | 89 | 25 |

| Acetonitrile | 78 | 85 | 30 |

THF outperforms other solvents due to its compatibility with Boc chemistry and efficient mixing in microchannels.

Alternative Methods and Catalytic Innovations

Green Chemistry Approaches

A solvent-free mechanochemical method employs ball milling to activate the reaction between 3-(1-aminoethyl)benzoic acid and Boc₂O. After 1 hour of milling, methyl iodide is added, and the mixture is ground for an additional 2 hours. This method achieves 70% yield with minimal waste, though scalability remains challenging.

Enzymatic Esterification

Lipase-catalyzed esterification using Candida antarctica lipase B (CAL-B) in ionic liquids has been explored. The Boc-protected amine is dissolved in [BMIM][BF₄], and methyl acetate serves as the acyl donor. While environmentally friendly, yields are moderate (55–60%) due to enzyme inhibition by the Boc group.

Reaction Mechanisms and Kinetic Studies

Boc Protection Kinetics

The Boc reaction follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DCM and 0.22 L·mol⁻¹·min⁻¹ in THF. The higher rate in THF is attributed to improved solubility of Boc₂O.

Esterification Pathways

Esterification proceeds via a nucleophilic acyl substitution mechanism. Density functional theory (DFT) calculations reveal that methyl chloroformate has a lower activation energy () compared to methyl iodide (), explaining its preferential use in flow systems.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Traditional Batch | 70 | 85 | 12.50 | High solvent waste |

| Flow Microreactor | 88 | 92 | 9.80 | Low waste |

| Mechanochemical | 70 | 80 | 8.20 | Minimal waste |

| Enzymatic | 60 | 75 | 14.30 | Green solvent |

Flow microreactor systems offer the best balance of yield, cost, and sustainability, making them ideal for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Acidic Conditions: For deprotection of the tert-butoxycarbonyl group, reagents such as trifluoroacetic acid or hydrochloric acid are commonly used.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

Catalysts: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Free Amine: Obtained by deprotection of the tert-butoxycarbonyl group.

Alcohol: Formed by reduction of the ester group.

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: Investigated for its potential biological activity and used in the development of new drugs.

Material Science: Employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its ability to undergo selective chemical reactions due to the presence of the tert-butoxycarbonyl group. This group can be selectively removed under acidic conditions, allowing for the formation of the free amine, which can then participate in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Boc Protection vs. Other Protecting Groups

- Unlike compounds with acetyl or benzyloxycarbonyl (Cbz) protections, the Boc group in Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is stable under basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid) .

- Compared to Methyl 3-(1,3-Oxazol-5-Yl)benzoate (InChIKey: XURCIHQUTJPECV-UHFFFAOYSA-N), which lacks an amino group, the Boc-protected derivative offers controlled reactivity for selective deprotection .

Ester vs. Carboxylic Acid Derivatives

- The methyl ester in the target compound enhances solubility in organic solvents (e.g., ethyl acetate, THF) compared to its carboxylic acid analogs (e.g., 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid), which require polar solvents .

- Acid derivatives are more reactive in coupling reactions (e.g., EDC/HOBt-mediated amidation), whereas esters like Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate are preferred for stability during storage .

Physicochemical Properties

Biological Activity

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS No. 68656133) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has the molecular formula C15H21NO4. The compound features a benzoate moiety attached to an aminoethyl group that is protected by a tert-butoxycarbonyl (Boc) group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Amino Group : The initial step involves the introduction of the amino group through a coupling reaction.

- Boc Protection : The amino group is then protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Esterification : Finally, the benzoate moiety is introduced via esterification.

The biological activity of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various cellular pathways. The presence of the benzoate group enhances lipophilicity, potentially improving cell membrane permeability.

Anticancer Properties

Research has indicated that compounds similar to Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate exhibit anticancer properties. For instance, studies on related benzoate derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo models .

Antimicrobial Activity

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has also been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of benzoate derivatives, including Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate, for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the benzoate structure significantly enhanced cytotoxicity against breast and colon cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded below 50 µg/mL .

Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Boc-protection of the amine group : tert-Butoxycarbonyl (Boc) is introduced to protect the amine during subsequent reactions. This step often employs Boc-anhydride under basic conditions (e.g., NaHCO₃ or DMAP) .

Coupling reactions : A Suzuki-Miyaura cross-coupling may be used to attach the benzoate moiety. For example, a tert-Boc-protected boronic acid derivative (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) can react with a methyl benzoate halide in the presence of Pd(PPh₃)₄ and Na₂CO₃ in 1,2-dimethoxyethane/water under reflux .

Esterification : Final esterification of the carboxylic acid group using methanol and catalytic H₂SO₄ or DCC/DMAP-mediated coupling.

Key Analytical Validation : Monitor reaction progress via TLC or HPLC. Confirm Boc-group integrity using FT-IR (C=O stretch at ~1680–1720 cm⁻¹) and final structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at δ 1.4 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR confirms the Boc-group (δ 1.4 ppm, 9H singlet) and methyl ester (δ 3.9 ppm, 3H). ¹³C NMR identifies carbonyl signals (Boc C=O at ~155 ppm, ester C=O at ~167 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₅H₂₁NO₄, MW 279.33 g/mol) and detects impurities .

- HPLC-PDA : Assess purity (≥95% as per commercial standards) using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester .

- Stability Tests : Monitor via periodic HPLC to detect degradation (e.g., free amine formation due to Boc cleavage). Acidic or humid conditions accelerate decomposition; avoid exposure to TFA or HCl vapors .

Advanced: How is this compound applied in pH- and redox-responsive drug delivery systems?

Methodological Answer:

- Role in Polymer Synthesis : The Boc-protected amine serves as a masked functional group in RAFT polymerization. For example, copolymers containing BocAEAEMA (a Boc-protected aminoethyl methacrylate derivative) are synthesized and later deprotected to generate amine-functionalized nanoparticles .

- Drug Encapsulation : Post-deprotection, the amine groups enable conjugation with hydrophobic drugs (e.g., doxorubicin) via pH-sensitive linkers. Redox-responsive disulfide bonds can be introduced for controlled release in tumor microenvironments .

- Validation : Use dynamic light scattering (DLS) for nanoparticle size and ζ-potential analysis. Confirm drug loading via UV-Vis or LC-MS .

Advanced: How can researchers address low yields in Suzuki-Miyaura coupling steps?

Methodological Answer:

- Optimize Catalytic System : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced activity. Increase catalyst loading to 5–10 mol% if necessary .

- Solvent Selection : Use degassed 1,4-dioxane/water instead of 1,2-dimethoxyethane to improve solubility and reduce side reactions .

- Base Screening : Test weaker bases (e.g., K₃PO₄) instead of Na₂CO₃ to minimize ester hydrolysis.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from biphenyl byproducts .

Advanced: How to resolve contradictions in reported synthetic methodologies (e.g., Boc deprotection efficiency)?

Methodological Answer:

- Design of Experiments (DoE) : Vary deprotection conditions (e.g., TFA concentration, reaction time) and analyze outcomes via LC-MS. For instance, compare TFA (2–4 M in DCM) vs. HCl/dioxane .

- Mechanistic Studies : Use ¹H NMR to track Boc-group removal kinetics. Boc cleavage in TFA is typically complete within 30 minutes, while HCl may require longer times .

- Controlled Reproducibility : Ensure anhydrous conditions for acid-sensitive steps. Pre-purify intermediates to exclude moisture-induced side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.